molecular formula C12H16O3 B8499319 Methyl-3-isopropyl-2-methoxybenzoate

Methyl-3-isopropyl-2-methoxybenzoate

Cat. No. B8499319
M. Wt: 208.25 g/mol
InChI Key: HEAPWBWECLTPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-3-isopropyl-2-methoxybenzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-methoxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)9-6-5-7-10(11(9)14-3)12(13)15-4/h5-8H,1-4H3

InChI Key

HEAPWBWECLTPCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

28 g (156.25 mmol) of 2-hydroxy-3-isopropylbenzoic acid is dissolved in 280 ml of DMF and added in drops to a mixture of 47.5 g of potassium carbonate in 274 ml of DMF. After one more hour of stirring at room temperature, 21.4 ml (343.76 mmol) of iodomethane is added in drops, and the mixture is stirred for one day at room temperature. After acidification with 10% sulfur acid to pH 3-4 (ice bath cooling), the reaction mixture is extracted four times with 500 ml each of methyl tert-butyl ether. The combined organic extracts are washed with water and with brine and dried on sodium sulfate. After the desiccant is filtered off, the solvent is spun off, and the residue is chromatographed several times on silica gel (mobile solvent methyl tert-butyl ether/hexane). 25.59 g (79.02%) of the desired compound is isolated.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Name
Quantity
274 mL
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79.02%

Synthesis routes and methods II

Procedure details

28 g (156.25 mmol) of 2-hydroxy-3-isopropylbenzoic acid is dissolved in 280 ml of DMF and added in drops to a mixture of 47.5 g of potassium carbonate in 274 ml of DMF. After one more hour of stirring at room temperature, 21.4 ml (343.76 mmol) of iodomethane is added in drops, and the mixture is stirred for one day at room temperature. After acidication with 10% sulfuric acid to pH 3-4 (ice-bath cooling), the reaction mixture is extracted four times with 500 ml each of methyl tert-butyl ether. The combined organic extracts are washed with water and with brine and dried on sodium sulfate. After the dessicant is filtered off, the solvent is spun off, and the residue is chromatographed several times on silica gel (mobile solvent: methyl tert-butyl ether/hexane). 25.59 g (79.02%) of the desired compound is isolated.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Name
Quantity
274 mL
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79.02%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.